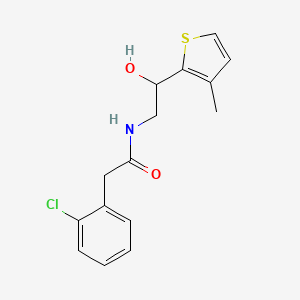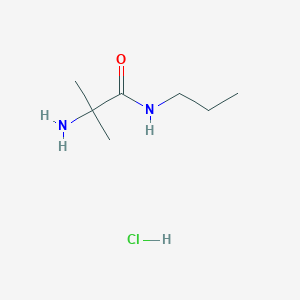
2-(2-chlorophenyl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chlorophenyl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide, also known as CTET, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-(2-chlorophenyl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide is not fully understood. However, it is believed to act on the endocannabinoid system by binding to CB1 and CB2 receptors. This binding results in the modulation of various physiological processes such as pain perception, inflammation, and cell growth.
Biochemical and Physiological Effects:
2-(2-chlorophenyl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide has been found to exhibit anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. Additionally, 2-(2-chlorophenyl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide has been found to modulate various physiological processes such as pain perception, inflammation, and cell growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(2-chlorophenyl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide is its potential therapeutic applications in various fields such as cancer treatment, inflammation, and pain management. Additionally, its synthesis method is relatively simple and can be easily scaled up for large-scale production. However, one limitation of 2-(2-chlorophenyl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide is the lack of comprehensive studies on its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the study of 2-(2-chlorophenyl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide. One direction is to conduct further studies on its safety and efficacy in humans. Another direction is to explore its potential therapeutic applications in other fields such as neurological disorders and autoimmune diseases. Additionally, the development of analogs of 2-(2-chlorophenyl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide with improved pharmacological properties is also a potential future direction.
Synthesemethoden
The synthesis of 2-(2-chlorophenyl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide involves the reaction of 2-chloroacetamide with 2-(3-methylthiophen-2-yl)ethanol in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to yield 2-(2-chlorophenyl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide as a white solid.
Wissenschaftliche Forschungsanwendungen
2-(2-chlorophenyl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide has been studied for its potential therapeutic applications in various fields such as cancer treatment, inflammation, and pain management. It has been found to exhibit anti-inflammatory and analgesic properties in animal models. Additionally, 2-(2-chlorophenyl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide has shown promising results in inhibiting the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2S/c1-10-6-7-20-15(10)13(18)9-17-14(19)8-11-4-2-3-5-12(11)16/h2-7,13,18H,8-9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCSIAZFIXSHQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)CC2=CC=CC=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2855976.png)
![[2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]methylamine hydrochloride](/img/no-structure.png)
![2-(4-fluorophenyl)sulfanyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2855978.png)

![4-[4-(3-methoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]butanoic acid](/img/structure/B2855980.png)
![3-Benzyl-8-(thiophen-2-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2855981.png)
![N-(3-chloro-2-methylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2855985.png)
![Butyl 4-(1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)benzoate](/img/structure/B2855988.png)
![2-[[(2R)-Pyrrolidin-2-yl]methyl]-1,2-thiazolidine 1,1-dioxide;hydrochloride](/img/structure/B2855990.png)

![2-(2-(4-(2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2855992.png)
![3-[(cyanomethyl)sulfanyl]-N-(4-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B2855995.png)

